4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)butanamide, also known as MI-2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment. MI-2 has shown promising results in preclinical studies and has the potential to become a valuable tool in cancer research.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Evaluation
A series of novel derivatives incorporating the functionalized amino acid unit and GABA–phthalimide moiety, with essential amino acid substituted on it, were synthesized to explore prospective anticonvulsant candidates. Initial screenings using the maximal electroshock test and sub-cutaneous Pentylenetetrazole test in mice identified compounds with significant ability to suppress convulsions generated by electrical seizures. Quantitative studies in mice and rats showed an increase in the protective index over phenytoin, indicating potent anticonvulsant activity. Additionally, the administration of active compounds resulted in increased gamma-amino butyric acid levels in various brain regions, suggesting a promising direction for future investigations on modifying this framework for enhanced potency (Ahuja, Husain, & Siddiqui, 2014).
Antioxidant and Anticancer Activity
Derivatives bearing semicarbazide, thiosemicarbazide, thiadiazole, and other moieties were synthesized, with their structures confirmed by various spectroscopy techniques. The antioxidant activity of these compounds was found to be significantly higher than that of ascorbic acid. Anticancer activity was evaluated against human glioblastoma and triple-negative breast cancer cell lines, with certain compounds showing higher cytotoxicity against the glioblastoma U-87 cell line. These findings highlight the potential of such compounds in developing new treatments for cancer (Tumosienė et al., 2020).
Anti-inflammatory Agents
Novel derivatives were synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models. The compounds showed promising anti-inflammatory activity, and docking studies were performed to determine their binding affinity towards human serum albumin. This research contributes to the understanding of the molecular basis of anti-inflammatory activity and opens avenues for the development of new therapeutic agents (Nikalje, Hirani, & Nawle, 2015).
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-9-14(23-18-10)17-13(20)7-4-8-19-15(21)11-5-2-3-6-12(11)16(19)22/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOSSYICAJYDMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.